N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide
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Overview
Description
N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a spirocyclic ring system and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Azaspiro[4.5]decan-2-one
Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride
Uniqueness: N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide is unique due to its specific structural features, such as the presence of the N-methyl group and the spirocyclic ring system. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-methyl-2-(2-oxo-1,9-diazaspiro[4.5]decan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-12-9(15)7-14-10(16)3-5-11(14)4-2-6-13-8-11/h13H,2-8H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFJSSDNSFXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)CCC12CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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